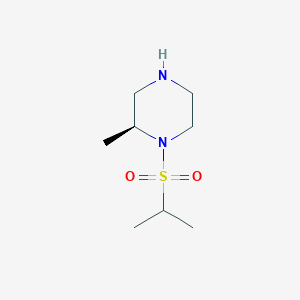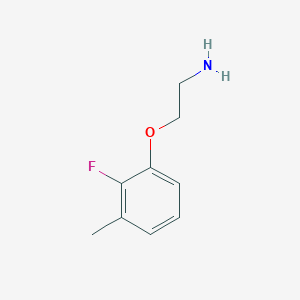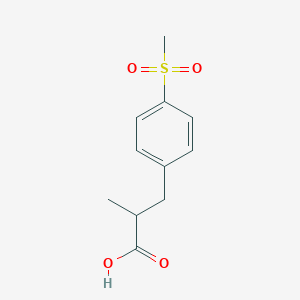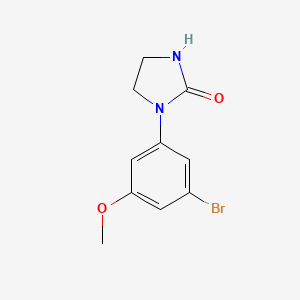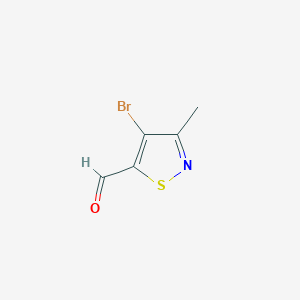
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C9H17BO3 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, seventeen hydrogen atoms, one boron atom, and three oxygen atoms . The InChI code for this compound is 1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.04 . It’s a solid at room temperature . The predicted boiling point is 208.4±33.0 °C and the predicted density is 1.00±0.1 g/cm3 .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Analysis : Liao et al. (2022) synthesized a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, confirming its structure through various spectroscopies and X-ray diffraction. Density Functional Theory (DFT) calculations were also performed for further molecular structure analysis (Liao, Liu, Wang, & Zhou, 2022).
- Crystal Structure and Vibrational Properties : Wu et al. (2021) focused on the synthesis and characterization of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The study provided insights into the compounds' crystal structure and vibrational properties through DFT and X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021).
Chemical Synthesis and Applications
- Building Block for Drug Synthesis : Büttner et al. (2007) developed a new building block using a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the synthesis of biologically active compounds, demonstrating its potential in the synthesis of silicon-based drugs (Büttner, Nätscher, Burschka, & Tacke, 2007).
- Application in Organic Synthesis : Spencer et al. (2002) described the synthesis of derivatives involving 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and explored their inhibitory activity against serine proteases, highlighting their potential in organic synthesis (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, Deadman, 2002).
Material Science and Electronics
- Synthesis of Novel Derivatives for Material Science : Das et al. (2015) synthesized novel dioxaborolane derivatives for potential application in new materials for Liquid Crystal Display (LCD) technology and neurodegenerative disease therapeutics (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Advanced Analytical Techniques
- Molecular Electrostatic Potential Analysis : Huang et al. (2021) conducted an in-depth analysis of the molecular structures of certain dioxaborolane derivatives using DFT, exploring their molecular electrostatic potential and physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic esters have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pinacol boronic esters are known to be stable to water and air . Certain boronic acids, eg, cyclobutylboronic acid, decompose in air .
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating these reactions. For instance, it is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method in organic synthesis. The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of functional groups, thereby promoting the desired chemical transformations .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. The compound’s role in these pathways underscores its importance in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as its presence in specific areas may enhance or inhibit certain biochemical processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby maximizing its biochemical efficacy .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBABXQQSDMILIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1396215-84-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





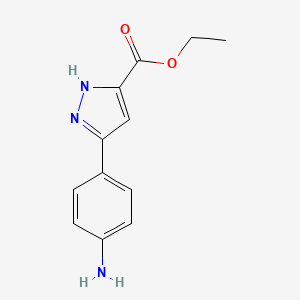
![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)



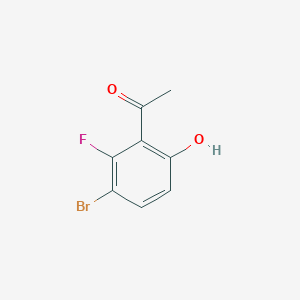
![N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1406165.png)
